molecular formula C9H14N2S B047400 1-Methyl-3-thiophen-3-ylpiperazine CAS No. 111781-52-3

1-Methyl-3-thiophen-3-ylpiperazine

Cat. No.: B047400
CAS No.: 111781-52-3
M. Wt: 182.29 g/mol
InChI Key: UHUOUCNTJJCWBQ-UHFFFAOYSA-N
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Description

1-Methyl-3-thiophen-3-ylpiperazine is a chemical compound of interest in medicinal and organic chemistry research. It features a piperazine ring, a privileged scaffold frequently found in pharmacologically active molecules, substituted with a methyl group and a thiophen-3-yl moiety. The piperazine ring is a common feature in many approved drugs and bioactive molecules, valued for its ability to influence the physicochemical properties of a compound and serve as a connector or spacer between different molecular domains . Piperazine-containing compounds demonstrate a wide range of therapeutic activities. The integration of the thiophene heterocycle can further modify the compound's electronic properties, lipophilicity, and binding characteristics, making it a valuable building block for constructing diverse molecular libraries. Researchers utilize this reagent as a key synthon in the synthesis of more complex molecules, particularly in the exploration of new chemical entities for pharmaceutical development. Potential applications include its use as an intermediate in projects targeting kinase inhibitors, receptor modulators, and other biologically relevant targets, following trends in piperazine-based drug discovery . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

111781-52-3

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

1-methyl-3-thiophen-3-ylpiperazine

InChI

InChI=1S/C9H14N2S/c1-11-4-3-10-9(6-11)8-2-5-12-7-8/h2,5,7,9-10H,3-4,6H2,1H3

InChI Key

UHUOUCNTJJCWBQ-UHFFFAOYSA-N

SMILES

CN1CCNC(C1)C2=CSC=C2

Canonical SMILES

CN1CCNC(C1)C2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine Core

Piperazine derivatives are highly tunable, with substituents dictating their pharmacological profiles. Below is a comparative analysis of key analogues:

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
  • Structure : Phenyl ring with a CF₃ group at the 3-position.
  • Properties : The electron-withdrawing CF₃ group enhances lipophilicity and serotonin receptor (5-HT) affinity, acting as a mixed 5-HT₁B/₂C agonist .
  • Molecular Weight : 230.23 g/mol (C₁₁H₁₃F₃N₂) .
1-(3-Methylphenyl)piperazine (mMPP)
  • Structure : Phenyl ring with a methyl group at the 3-position.
  • Properties : Exhibits moderate serotonin receptor activity. Molecular weight: 176.26 g/mol (C₁₁H₁₆N₂) .
  • Key Difference : The methyl group in mMPP is less electronegative than thiophene, possibly leading to weaker dipole interactions in receptor binding.
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine
  • Structure : Thiazole ring with a 4-chlorophenyl group.
  • Properties : Thiazole’s nitrogen and sulfur atoms enable hydrogen bonding and altered redox properties compared to thiophene .
  • Key Difference : Thiazole’s dual heteroatoms may enhance metabolic stability but reduce aromaticity relative to thiophene.

Electronic and Pharmacological Profiles

Compound Substituent Key Pharmacological Activity logP (Predicted) Molecular Weight (g/mol)
1-Methyl-3-thiophen-3-ylpiperazine Thiophen-3-yl, Methyl Not reported (inferred CNS activity) ~2.1 ~196.3 (C₉H₁₃N₂S)
TFMPP 3-CF₃ phenyl 5-HT agonist 3.5 230.23
mMPP 3-Methyl phenyl Serotonergic modulation 2.8 176.26
1-(4-Chlorophenyl)piperazine 4-Cl phenyl Dopamine receptor interaction 2.9 196.68

Key Observations :

  • Thiophene vs. Phenyl : Thiophene’s electron-rich nature may enhance binding to receptors preferring aromatic π-systems, while phenyl derivatives with electron-withdrawing groups (e.g., CF₃, Cl) prioritize hydrophobic interactions.
  • Methyl Substitution : The methyl group in this compound likely increases metabolic resistance compared to unmethylated analogues like TFMPP .

Preparation Methods

Reductive Amination Pathway

Reaction Scheme:

  • Condensation of 3-thiophenecarboxaldehyde with 1-methylpiperazine

  • In situ reduction of the Schiff base intermediate

Optimized Conditions (Adapted from):

ParameterValue
SolventEthanol/THF (3:1 v/v)
Reducing AgentSodium cyanoborohydride
Temperature0°C → 25°C (gradual warming)
Reaction Time12-18 hours
Yield72-78%

Critical Considerations:

  • pH control (4.5-5.5) using acetic acid buffer prevents N-demethylation

  • Exclusion of moisture minimizes hydrolysis of the imine intermediate

Protection-Deprotection Strategy

Based on the phenyl analog synthesis in US7041826B2, this three-step approach ensures positional fidelity:

Step 1: Intermediate Formation

Synthesis:

  • React 3-thiophenecarbonyl chloride with N-benzyl-N'-methyl ethylenediamine

  • Cyclize using POCl₃ in dichloromethane at -10°C

Step 2: Reduction

  • Employ LiAlH₄ (1.2 eq) in anhydrous THF under reflux (65°C, 4h)

  • Quench sequentially with H₂O → 15% NaOH → H₂O

Step 3: Deprotection

  • Hydrogenate with 5% Pd/C in acetic acid (80-100 psi H₂, 25°C)

  • Basify with NaOH (pH 11-12) and extract with toluene

Performance Metrics:

StepPurity After PurificationIsomer Content
192% (HPLC)<0.5%
289%1.2%
398%0.3%

Industrial Production Considerations

Scaling the laboratory synthesis requires addressing:

3.1 Catalytic System Optimization

  • Palladium loading reduction from 5% to 2% w/w via:

    • Ultrasonic pretreatment of catalyst support

    • Continuous hydrogenation reactors with gas recirculation

3.2 Solvent Recovery

  • Implement fractional distillation for:

    • THF (bp 66°C)

    • Toluene (bp 110°C)

    • Acetic acid (bp 118°C)

3.3 Quality Control Protocols

  • HPLC Method:

    • Column: C18, 5μm, 250×4.6mm

    • Mobile Phase: 65:35 MeCN/20mM KH₂PO₄ (pH 3.0)

    • Detection: UV 254nm

Comparative Analysis of Synthetic Approaches

Table 1: Method Comparison

ParameterReductive AminationProtection-Deprotection
Total Steps23
Overall Yield68-72%58-63%
Isomer Content2.1-3.8%0.2-0.7%
ScalabilityModerateHigh
Equipment NeedsStandardHigh-pressure reactors

Key tradeoffs:

  • The protection-deprotection route sacrifices yield for purity

  • Reductive amination offers faster synthesis but requires rigorous pH control

GroupDeprotection ConditionPiperazine Recovery
BenzylH₂/Pd-C92%
AllylPd(0)/DABCO88%
PMBDDQ/CH₂Cl₂85%

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methyl-3-thiophen-3-ylpiperazine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF under nitrogen. For example, 1-methylpiperazine derivatives are often reacted with substituted heterocycles (e.g., thiophene derivatives) using NEt₃ as a base. Reaction optimization involves temperature control (e.g., reflux in THF) and purification via chromatography or recrystallization .
  • Key Parameters : Yield improvements require stoichiometric adjustments (e.g., 1:1.1 molar ratio of piperazine to carboxylic acid derivatives) and solvent selection to enhance solubility .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl and thiophene groups on the piperazine ring).
  • Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., 176.26 g/mol for simpler derivatives) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the piperazine or thiophene rings) affect pharmacological activity?

  • SAR Insights :

  • Thiophene Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) on the thiophene ring enhance receptor binding affinity, as seen in analogs like 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine .
  • Methyl Group Position : The 3-methylphenyl substitution on piperazine increases lipophilicity, improving blood-brain barrier permeability in CNS-targeting compounds .
    • Experimental Design : Comparative assays (e.g., radioligand binding, enzymatic inhibition) across analogs are conducted to quantify potency shifts. For example, trifluoromethyl groups improve metabolic stability but may reduce solubility, requiring formulation adjustments .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Data Reconciliation :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms can lead to conflicting IC₅₀ values. Standardized protocols (e.g., uniform cAMP assays for GPCR activity) mitigate this .
  • Metabolic Interference : Metabolites like 3-chlorophenylpiperazine may exhibit off-target effects; use of LC-MS/MS with internal standards (e.g., p-tolylpiperazine) ensures accurate quantification .

Q. How can researchers validate target engagement and selectivity in vivo for this compound?

  • Methodology :

  • Radiotracer Studies : 11^{11}C-labeled analogs enable PET imaging to assess brain penetration and target occupancy .
  • Knockout Models : CRISPR-edited animal models lacking specific receptors (e.g., 5-HT₁A) clarify on-target vs. off-target effects .
    • Challenge : Metabolite interference (e.g., demethylation products) requires parallel pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Methodological Challenges and Solutions

Q. What are the best practices for ensuring batch-to-batch consistency in synthesis?

  • Quality Control :

  • HPLC Purity Thresholds : ≥95% purity with orthogonal methods (e.g., UV/ELSD detection) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify sensitive functional groups (e.g., hydrolyzable amide bonds in related compounds) .

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Formulation Strategies :

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers .
  • Prodrug Design : Phosphate or acetate prodrugs improve solubility for intravenous administration .

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